2-iodo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide
Overview
Description
2-iodo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that features an iodo-substituted benzamide core linked to a piperazine ring with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the iodination of benzamide to introduce the iodine atom at the 2-position.
Piperazine Derivative Preparation: The piperazine ring is functionalized with a nitrophenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the functionalized piperazine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the benzamide core can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Biological Studies: The compound can be used to study the interactions of nitrophenyl and piperazine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The exact mechanism of action of 2-iodo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its effects.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with a methyl group instead of the piperazine ring.
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide: Similar structure but with different substitution patterns on the benzamide core.
Uniqueness
The presence of the piperazine ring in 2-iodo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide makes it unique compared to other similar compounds. This ring structure is known for its biological activity and ability to interact with various molecular targets, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
2-iodo-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCBJLIXBTEJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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